IR-820

Description

Properties

CAS No. |

172616-80-7 |

|---|---|

Molecular Formula |

C46H50ClN2NaO6S2 |

Molecular Weight |

849.5 g/mol |

IUPAC Name |

sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 |

InChI Key |

RANIQVAJHXBIAY-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] |

Appearance |

Solid powder |

Purity |

Dye content 80 % |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IR-820; IR 820; IR820; New Indocyanine Green |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to IR-820 Dye for Researchers

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research, particularly in imaging and therapy.[1][2] Structurally similar to Indocyanine Green (ICG), this compound offers a distinct chemical composition, featuring a chloro-cyclohexenyl ring in the center of its polymethine chain, which shifts its optical properties.[3] This guide provides a comprehensive overview of this compound's properties, experimental applications, and underlying mechanisms for professionals in drug development and scientific research.

Core Properties of this compound

This compound is recognized for its strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal light absorption and scattering.[4] This characteristic allows for deeper tissue penetration of light, making it an excellent candidate for in vivo applications.[3][4] Its utility is further enhanced by its ability to convert light energy into heat, a property leveraged in photothermal therapy.[5]

Table 1: Physicochemical and Optical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₆H₅₀ClN₂NaO₆S₂ | [6][7][8] |

| Molecular Weight | 849.47 g/mol | [6][7][8] |

| CAS Number | 172616-80-7 | [2][6][7] |

| Appearance | Brown to dark brown solid | [6] |

| Melting Point | >300 °C | [8] |

| Solubility | DMSO: 5 mg/mL (5.89 mM) | [2][6] |

| Max Excitation (λex) | ~710-793 nm (Solvent dependent) | [4][6][9][10] |

| Max Emission (λem) | ~820-829 nm (in water) | [4][6][9][10] |

| Absorption Peak (in serum) | ~793 nm (red-shifted by ~143 nm vs. water) | [11] |

| Emission Peak (in serum) | ~858 nm (red-shifted by ~29 nm vs. water) | [11] |

| Quantum Yield (QY) | 0.313% (in water), 2.521% (in 10% FBS) | [11] |

Note: Optical properties such as excitation and emission maxima can vary depending on the solvent and local environment (e.g., binding to proteins). For instance, binding to serum albumin in vivo significantly enhances its fluorescence emission.[7][11]

Key Applications and Methodologies

This compound is a versatile agent employed in fluorescence imaging, photothermal therapy, and photoacoustic imaging. Its effectiveness is often enhanced by encapsulation in nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can improve stability and biocompatibility.[4][9][12]

Near-Infrared (NIR) Fluorescence Imaging

This compound's fluorescence in both the NIR-I (700-900 nm) and NIR-II (900-1700 nm) windows enables high-resolution, deep-tissue imaging.[10][11] The dye's emission spectrum extends beyond 1200 nm, making it suitable for NIR-II imaging, which offers reduced autofluorescence and light scattering.[3][11] It has been successfully used for cerebrovascular imaging and visualizing tumors.[11]

-

Animal Model: Prepare a mouse with a cranial window for brain imaging.[11]

-

Reagent Preparation: Prepare a solution of this compound at a concentration of 0.5 mg/mL in a suitable buffer like PBS.[11]

-

Administration: Anesthetize the mouse and intravenously inject 200 µL of the this compound solution.[11]

-

Imaging Setup: Use a wide-field NIR-II fluorescence microscope equipped with a 793 nm excitation laser (e.g., at 20 mW/cm²) and an appropriate objective (e.g., 25x).[11]

-

Image Acquisition: Immediately begin recording images at various time points post-injection to observe the dye's distribution and clearance through the cerebral vasculature. An exposure time of 50 ms (B15284909) is a typical starting point.[11]

Photothermal Therapy (PTT)

The core principle of PTT is the conversion of light into heat to induce localized hyperthermia, leading to the ablation of cancer cells. This compound is an efficient photothermal agent that, upon irradiation with an NIR laser (typically around 800 nm), generates significant heat.[9][12] This process primarily induces apoptotic cell death, which is therapeutically preferable to necrosis as it avoids triggering a significant inflammatory response.[9][12]

-

Cell Culture: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 24-well or 96-well plate at a density of 1-3 x 10⁴ cells per well and incubate overnight.[9][12]

-

Treatment: Treat cells with a specified concentration of this compound or this compound-loaded nanoparticles (e.g., 10-60 µM) for 4 hours.[9][12] Include control groups: no treatment, laser only, and dye only.

-

Irradiation: Rinse the cells with PBS and replenish with fresh media. Irradiate the designated wells with an 808 nm continuous-wave laser at a power density of 2 W/cm² for 5 minutes.[12]

-

Viability Assessment: After 24 hours of incubation post-irradiation, assess cell viability using a standard method like the MTT assay.[9][12][13]

-

Mechanism Analysis (Optional): To confirm apoptosis, stain cells with Annexin V and Propidium Iodide (PI) and analyze via flow cytometry.[12]

Photoacoustic Imaging (PAI)

In addition to fluorescence and photothermal capabilities, this compound can serve as a contrast agent for photoacoustic imaging. PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration of ultrasound. When this compound absorbs pulsed laser light, it undergoes thermoelastic expansion, generating ultrasonic waves that can be detected to form an image. This has been demonstrated for visualizing tumor accumulation.[14][15]

Logical Framework of this compound Functionality

The utility of this compound in diverse research applications stems directly from its fundamental optical and chemical properties. The relationship between these properties and their resulting applications is crucial for designing effective experiments.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | 172616-80-7 | MOLNOVA [molnova.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound Dye content 80 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of free IR820 and IR820-PLGA NPs on metabolic activity [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent development of near-infrared photoacoustic probes based on small-molecule organic dye - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00225A [pubs.rsc.org]

An In-depth Technical Guide to the Near-Infrared Dye IR-820: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) dye IR-820, a versatile molecule with significant applications in biomedical research and development. This document details its chemical identity, physicochemical properties, and established experimental protocols for its use, particularly in photothermal therapy and bio-imaging.

Chemical Structure and Identity

This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye characterized by its strong absorbance and fluorescence in the near-infrared spectrum. Its chemical structure allows for efficient energy absorption and subsequent heat generation, making it a potent photothermal agent.

Synonyms: IR 820, IR820, New Indocyanine Green[1]

IUPAC Name: 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide (B78521) inner salt, sodium salt[2]

CAS Number: 172616-80-7[3][4][5]

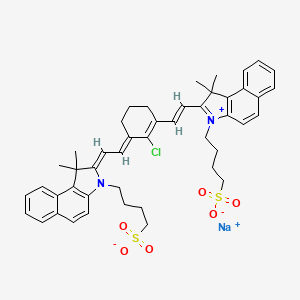

The molecular structure of this compound is depicted in the figure below.

Physicochemical Properties

The utility of this compound in various applications is dictated by its unique physicochemical properties. A summary of these properties is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₄₆H₅₀ClN₂NaO₆S₂ | [2][3] |

| Molecular Weight | 849.47 g/mol | [3][4][5] |

| Appearance | Solid powder | [3] |

| Melting Point | >300 °C | [2] |

| Maximum Excitation (λex) | 710 nm | In various media[3][5] |

| Maximum Emission (λem) | 820 nm | In various media[2][3][5] |

| Molar Extinction Coefficient (ε) | 198,181 M⁻¹cm⁻¹ | In methanol[6] |

| Quantum Yield (Φ) | 0.313% | In water[3][4] |

| 2.521% | In 10% Fetal Bovine Serum (FBS)[3][4] | |

| Solubility | DMSO: 5 mg/mL | Ultrasonic and warming to 60°C may be required[5] |

| Methanol | Soluble[7] | |

| Water | Soluble |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, specifically its encapsulation into nanoparticles for enhanced delivery and its application in in vitro photothermal therapy.

Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation method.[3][4]

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid-terminated, 50 kDa

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

-

1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a calculated amount of this compound in DMSO.

-

Dissolve 1 mg of PLGA in acetonitrile.

-

Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

-

Prepare a lipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in a 4% ethanol/water solution.

-

Add the organic phase (this compound/PLGA mixture) dropwise to the aqueous lipid solution under constant stirring.

-

Allow the nanoparticles to self-assemble.

-

Purify the nanoparticles by dialysis or centrifugation to remove free this compound and organic solvents.

-

Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for evaluating the photothermal efficacy of this compound loaded nanoparticles on cancer cells in vitro.[3][4][5]

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound loaded nanoparticles

-

Phosphate-buffered saline (PBS)

-

MTT assay kit or other viability assay

-

Near-infrared laser (808 nm)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Treat the cells with varying concentrations of this compound loaded nanoparticles and incubate for a predetermined time (e.g., 4 or 24 hours).

-

Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser irradiation only.

-

After incubation, wash the cells with PBS and add fresh media.

-

Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 - 14.1 W/cm²) for a set duration (e.g., 30 seconds to 5 minutes).

-

Incubate the cells for another 24-48 hours.

-

Assess cell viability using an MTT assay according to the manufacturer's instructions.

Biological Mechanisms and Signaling

The primary mechanism of action for this compound in a therapeutic context is photothermal therapy (PTT). Upon irradiation with NIR light, this compound efficiently converts light energy into heat, leading to localized hyperthermia. This rapid increase in temperature induces cellular stress and ultimately leads to cell death, primarily through apoptosis.[3][4]

While specific intrinsic signaling pathways directly modulated by the this compound molecule have not been extensively described, the downstream effects of PTT-induced hyperthermia are known to trigger apoptotic cascades. The process involves cellular uptake of this compound (often enhanced by nanoparticle formulation), followed by laser-induced heating, which culminates in programmed cell death.

Conclusion

This compound is a valuable tool in the field of biomedical research, offering robust photothermal and imaging capabilities. Its well-defined chemical structure and predictable physicochemical properties, combined with established protocols for its use in nanoparticle formulations, make it an attractive candidate for further development in cancer therapy and diagnostics. Future research may further elucidate its interactions with specific cellular signaling pathways, potentially unlocking new therapeutic strategies.

References

- 1. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

IR-820 excitation and emission spectra

An In-depth Technical Guide to the Excitation and Emission Spectra of IR-820

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research, particularly in in vivo imaging and photothermal therapy (PTT).[1] As an analog of Indocyanine Green (ICG), this compound exhibits similar optical properties but with enhanced stability in aqueous solutions.[2][3] Its strong absorption and emission in the NIR window (700-1700 nm) allow for deep tissue penetration, making it an excellent candidate for imaging and therapeutic applications.[1][4] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its characterization, and a summary of its behavior in biological environments.

Photophysical Properties of this compound

The optical properties of this compound are highly dependent on its solvent environment. A notable characteristic is the significant enhancement of its fluorescence quantum yield upon binding to serum proteins like albumin.[5][6] This interaction leads to a brighter signal in vivo compared to aqueous solutions. The key photophysical parameters are summarized below.

Quantitative Data Summary

| Property | Value | Solvent/Condition | Source(s) |

| Absorption Maximum (λabs) | ~820 nm | Methanol | [2][7] |

| ~691 nm | Water | [2] | |

| ~685 nm | Water | [3] | |

| Red-shifted ~143 nm from water | 10% Fetal Bovine Serum (FBS) | [5][8] | |

| Excitation Maximum (λex) | ~710 nm | General | [1][9] |

| ~800 nm | General | [10] | |

| ~820 nm | Methanol | [7] | |

| Emission Maximum (λem) | ~820 nm | General | [1][9] |

| ~829 nm | Water | [5][8] | |

| ~850 nm | Methanol | [7] | |

| ~858 nm | 10% Fetal Bovine Serum (FBS) | [5][8] | |

| Quantum Yield (QY) | 0.313% | Water | [5][8] |

| 2.521% | 10% Fetal Bovine Serum (FBS) | [5][8] | |

| Molar Absorptivity (ε) | 72 x 104 dm3mol-1cm-1 | Aqueous Solution | |

| Photothermal Conversion Efficiency | 32.74% | Aqueous Solution | [5] |

Experimental Protocols

Accurate characterization of this compound's spectral properties is crucial for its application. The following protocols are based on methodologies reported in the literature.

Measurement of Absorption and Emission Spectra

This protocol describes the standard procedure for determining the absorbance and fluorescence spectra of this compound in a specific solvent.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water, or 10% FBS).[1][5] Dilute the stock solution to the desired concentration (e.g., 0.01 mg/mL) for spectral measurements.[5][8]

-

Absorption Measurement:

-

Emission Measurement:

Determination of Fluorescence Quantum Yield (QY)

The quantum yield is determined relative to a standard dye with a known QY.

Methodology:

-

Reference Standard: Select a suitable reference standard with a known quantum yield in the NIR region, such as ICG in DMSO (QY ≈ 5.995% > 900 nm).[5]

-

Sample Preparation: Prepare a series of dilutions of both the this compound sample and the reference standard in their respective solvents. The concentrations should be chosen to ensure absorbance values are below 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength using a UV-vis spectrophotometer.[5]

-

Measure the fluorescence emission spectrum for each solution using a fluorescence spectrometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the reference.[5]

-

-

Calculation:

-

Integrate the area under the fluorescence emission curve for each concentration.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the reference standard.

-

The quantum yield (Φs) of the sample is calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[5]

-

In Vivo Imaging and Photothermal Therapy Workflow

This compound is frequently used for NIR-II fluorescence imaging and photothermal therapy in preclinical models.

Methodology:

-

Animal Model: Utilize appropriate animal models (e.g., mice with a cranial window for cerebrovascular imaging or bearing subcutaneous tumors).[5][11]

-

Agent Administration: Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., PBS or serum-containing media). Administer the solution via intravenous injection (e.g., 0.5 mg/mL, 200 µL per mouse).[5][11]

-

Fluorescence Imaging:

-

At desired time points post-injection, anesthetize the animal.

-

Use a dedicated NIR-II imaging system equipped with an appropriate excitation laser (e.g., 793 nm, 20 mW/cm2) and a sensitive detector (e.g., InGaAs camera).[5][11]

-

Acquire images using a long-pass filter to isolate the NIR-II fluorescence signal (>900 nm).

-

-

Photothermal Therapy (PTT):

-

For therapeutic applications, use a high-power NIR laser (e.g., 793 nm or 808 nm) directed at the target tissue (e.g., tumor).[5][9]

-

Irradiate the area for a defined period (e.g., 10 minutes) at a specific power density (e.g., 0.5 W/cm2).[5]

-

Monitor the temperature change at the site using an infrared thermal imaging camera.[5]

-

Visualizing Key Mechanisms and Workflows

This compound Interaction with Serum Albumin

The interaction of this compound with human serum albumin (HSA) is a critical mechanism that enhances its photophysical properties for in vivo applications. This binding event leads to a significant increase in fluorescence brightness and improved stability.

Caption: Logical diagram of this compound's interaction with serum albumin.

Experimental Workflow for In Vivo Imaging and PTT

This diagram outlines the typical workflow for using this compound as a theranostic agent in a preclinical setting, from preparation to dual-modality application and data analysis.

Caption: Workflow for in vivo imaging and photothermal therapy using this compound.

References

- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Environmental Impact on IR-820 Fluorescence: A Technical Deep Dive into Quantum Yield in Water vs. Serum

For Immediate Release

This technical guide delves into the comparative analysis of the fluorescence quantum yield of the near-infrared (NIR) dye IR-820 in two distinct microenvironments: water and serum. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and therapeutic applications. A comprehensive understanding of how the local environment influences the photophysical properties of cyanine (B1664457) dyes like this compound is critical for the accurate interpretation of in vitro and in vivo studies.

Executive Summary

The fluorescence quantum yield of this compound, a widely used NIR dye, exhibits a significant enhancement in serum as compared to an aqueous environment. This guide provides a detailed examination of the quantitative differences in quantum yield, the underlying mechanisms for this phenomenon, and the experimental protocols necessary to conduct such comparative studies. The key finding is an approximate seven-fold increase in the quantum yield of this compound in serum (2.521%) versus water (0.313%), a crucial factor for applications in biological imaging and diagnostics.[1][2]

Quantitative Analysis: Quantum Yield Comparison

The photophysical properties of this compound are profoundly influenced by its immediate surroundings. In an aqueous solution, this compound molecules are prone to aggregation, which leads to self-quenching of their fluorescence. Conversely, in a complex biological medium such as serum, the dye molecules interact with and adsorb to serum proteins.[1][2][3] This interaction inhibits aggregation, leading to a marked increase in fluorescence intensity and, consequently, a higher quantum yield.

| Solvent | Quantum Yield (%) | Fold Increase (vs. Water) | Reference |

| Water | 0.313 | 1x | [1][2] |

| Serum | 2.521 | ~8x | [1][2] |

This dramatic enhancement in serum is attributed to the formation of protein-sized "nanoparticles" that effectively isolate individual this compound molecules, thus mitigating the aggregation-caused quenching (ACQ) effect.[1][2][3] This phenomenon underscores the importance of characterizing fluorescent probes in biologically relevant media.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a detailed methodology for the determination of the fluorescence quantum yield of this compound in different solvents, based on the comparative method using a reference standard.

1. Materials and Instrumentation:

-

Fluorophore: this compound

-

Reference Standard: Indocyanine Green (ICG) in Dimethyl Sulfoxide (DMSO) with a known quantum yield of 5.995% in the NIR-II region.[1]

-

Solvents: Deionized water, Fetal Bovine Serum (FBS) or other relevant serum.

-

Instrumentation:

-

UV-Vis-NIR Spectrophotometer for absorbance measurements.

-

NIR Fluorescence Spectrometer for emission measurements.

-

Cuvettes (1 cm path length).

-

2. Preparation of Solutions:

-

Prepare a stock solution of this compound in both water and serum.

-

Prepare a stock solution of the reference standard (ICG) in DMSO.

-

Create a series of dilutions for both the sample (this compound in water and serum) and the reference standard, ensuring that the absorbance values at the excitation wavelength are within the linear range (typically below 0.1 AU) to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Spectra: Record the absorbance spectra of all diluted solutions using the UV-Vis-NIR spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all diluted solutions using the NIR fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the reference.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the reference solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference.

-

Determine the slope of the resulting linear fits for the sample (Fslope2) and the reference (Fslope1).[1]

-

4. Quantum Yield Calculation:

The quantum yield of the sample (Q2) can be calculated using the following equation:[1]

Q2 = Q1 * (Fslope2 / Fslope1) * (n2^2 / n1^2)

Where:

-

Q1 is the quantum yield of the reference standard.[1]

-

Fslope1 is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference.[1]

-

Fslope2 is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.[1]

-

n1 is the refractive index of the solvent used for the reference (DMSO).

-

n2 is the refractive index of the solvent used for the sample (water or serum).

(Note: For dilute solutions, the refractive indices of the solvents are often assumed to be similar and this term is sometimes omitted for simplification, but its inclusion provides higher accuracy.)

Visualizing the Process and Interactions

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of fluorescence enhancement.

Caption: A flowchart illustrating the key steps in determining the fluorescence quantum yield of a sample using a reference standard.

Caption: A diagram illustrating the differential behavior of this compound in water versus serum, leading to varied quantum yields.

Conclusion

The quantum yield of this compound is not an intrinsic constant but is highly dependent on its molecular environment. The significant enhancement of fluorescence in serum is a critical consideration for its application in biological systems. Researchers and drug development professionals must account for these environmental effects to ensure the reliability and accuracy of their fluorescence-based assays and imaging studies. The provided experimental protocol offers a robust framework for characterizing the quantum yield of this compound and other fluorescent probes in various media, enabling more precise and meaningful data interpretation.

References

An In-depth Technical Guide to the Solubility of IR-820 in DMSO and PBS

This technical guide provides a comprehensive overview of the solubility and handling of the near-infrared (NIR) dye IR-820 in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document is intended for researchers, scientists, and drug development professionals utilizing this compound for applications such as in vivo imaging, photothermal therapy, and drug delivery.

Introduction to this compound

This compound, also known as New Indocyanine Green, is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, typically with excitation and emission maxima around 800 nm and 820 nm, respectively[1]. Its properties make it a valuable tool for biomedical research, particularly in applications requiring deep tissue penetration of light. However, like many organic dyes, its utility is highly dependent on its solubility and stability in aqueous and organic solvents. While it exhibits good stability, its low water solubility can present challenges for biological applications[].

Solubility of this compound

The solubility of this compound differs significantly between the organic solvent DMSO and the aqueous buffer PBS. Proper dissolution is critical for achieving desired concentrations and maintaining the dye's optical properties.

2.1. Solubility in Dimethyl Sulfoxide (DMSO)

This compound is readily soluble in DMSO, which is often used to prepare concentrated stock solutions[3]. These stock solutions can then be diluted into aqueous media for final applications.

2.2. Solubility and Dispersibility in Phosphate-Buffered Saline (PBS)

This compound has limited stability in aqueous solutions like PBS and a tendency to form aggregates[4]. This aggregation can lead to self-quenching of its fluorescence. For in vivo applications, this compound is often prepared as a dispersion or suspension in PBS immediately before use[1]. The presence of serum proteins, such as albumin, can enhance the stability and fluorescence of this compound in aqueous environments by preventing aggregation[4][5][6].

Quantitative Solubility Data Summary

| Solvent | Reported Solubility/Concentration | Conditions/Notes |

| DMSO | 5 mg/mL (5.89 mM) | May require ultrasonic and warming to 60°C for complete dissolution.[1] |

| PBS (pH 7.4) | 0.2 mM | Powdered this compound was freshly mixed with PBS for in vivo injections.[1] |

| PBS (pH 7.4) | 10 µg/mL | Used for measuring absorption spectra.[7] |

| Aqueous Solution | 500 µg/mL | Used for photothermal effect studies.[5][6] |

Experimental Protocols

3.1. Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).

-

Dissolution: To aid dissolution, the mixture can be subjected to ultrasonication and gentle warming (up to 60°C) until the dye is completely dissolved[1].

-

Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks), protected from light and moisture[1][3].

3.2. Preparation of this compound Dispersion in PBS for In Vivo Studies

This protocol describes the preparation of an this compound dispersion in PBS suitable for animal injections.

-

Weighing: Weigh the required amount of this compound powder.

-

Dispersion: Freshly mix the powdered this compound with sterile PBS to the final desired concentration (e.g., 0.2 mM or 2 mg/mL)[1][5].

-

Homogenization: Vortex or sonicate the mixture to ensure a uniform dispersion immediately before use.

-

Administration: Use the freshly prepared dispersion for intravenous or intraperitoneal injections[1].

Visualization of Experimental Workflows

4.1. Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

4.2. Application in Photothermal Therapy

This diagram outlines the logical steps involved in using this compound for in vivo photothermal therapy (PTT).

Stability Considerations

The stability of this compound is a critical factor for reproducible experimental outcomes.

-

In DMSO: When stored properly (dry, dark, and at low temperatures), this compound in DMSO is stable for extended periods[3]. Hygroscopic DMSO can negatively affect the solubility and stability of the product[1].

-

In PBS: this compound shows limited stability in aqueous solutions due to aggregation[][4]. Studies have shown that the fluorescence intensity of this compound can decrease over time in PBS. However, complexing this compound with human serum albumin (HSA) significantly enhances its stability and fluorescence intensity in PBS over 48 hours[4]. Encapsulation within nanoparticles is another strategy to improve its stability and biocompatibility in physiological conditions[][8][9].

This guide provides essential information on the solubility and handling of this compound in DMSO and PBS. For specific experimental applications, it is recommended to perform preliminary tests to determine the optimal concentration and stability under the exact experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Long-Term Stability of IR-820 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of the near-infrared (NIR) dye IR-820. As a derivative of Indocyanine Green (ICG), this compound offers similar optical properties but with significantly improved stability, making it a valuable agent for a range of biomedical applications, including NIR-II fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2][3] Understanding the factors that influence its stability and the methods to enhance it is critical for developing robust and reliable formulations for preclinical and clinical use.

Factors Influencing this compound Stability

The stability of this compound in solution is a multifactorial issue, primarily influenced by the solvent, temperature, and exposure to light. While inherently more stable than ICG due to a chlorobenzene (B131634) ring in its chemical structure, its long-term viability in aqueous solutions can be compromised.[4]

-

Aqueous Environment: this compound, like other cyanine (B1664457) dyes, is prone to aggregation and degradation in aqueous solutions, which can lead to a shift in its maximum absorption wavelength and a decrease in fluorescence intensity.[5] The stability is often lower in aqueous solutions like water or Phosphate Buffered Saline (PBS) compared to when it is bound to proteins or encapsulated.[3][6]

-

Temperature: Elevated temperatures accelerate the degradation of this compound. Studies have shown a clear temperature-dependent degradation profile, although this compound consistently demonstrates a longer half-life than ICG at equivalent temperatures.[4][7] For instance, the degradation half-time of this compound is approximately double that of ICG under various temperature conditions.[7]

-

Photostability: Exposure to light, particularly its excitation wavelength (around 800 nm), can lead to photodegradation. This process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, which can react with and cleave the dye molecule, forming non-fluorescent products.[8][9] The photodegradation generally follows pseudo-first-order kinetics.[4][9]

Strategies for Enhancing Long-Term Stability

To overcome the inherent instability of this compound in aqueous media, several strategies have been developed. These methods primarily focus on protecting the dye from the aqueous environment and inhibiting aggregation and degradation pathways.

Encapsulation in Nanocarriers

Encapsulating this compound within various nanoparticles is a highly effective method to improve its stability. This approach shields the dye from water and prevents aggregation.

-

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that encapsulate this compound. This compound-loaded PLGA nanoparticles have been shown to maintain their optical properties and size for at least 30 days when stored at 4°C.[10][11]

-

Dendrimers: Amine-terminated poly(amidoamine) (PAMAM) dendrimers can effectively load this compound. This complexation improves the dye's stability under various storage conditions, with dendrimers retaining as much as 88% of the loaded this compound after 24 hours in PBS.[2][12]

-

Micelles: Polymeric micelles, formed from block copolymers such as poly(styrene-alt-maleic anhydride)-block-poly(styrene) (PSMA-b-PSTY), can encapsulate hydrophobic this compound within their core. This strategy protects the dye from both aqueous and thermal degradation, with no significant decrease in fluorescence observed over 14 days at room temperature.[13][14]

Binding to Serum Proteins

Complexation with proteins, particularly human serum albumin (HSA), is another effective stabilization strategy.

-

Human Serum Albumin (HSA): The interaction between this compound and albumin prevents the dye molecules from forming aggregates in aqueous solution, thereby reducing aggregation-caused fluorescence quenching.[3] This binding promotes a rigid conformation of the this compound molecule, which minimizes non-radiative decay and enhances its quantum yield.[3][6] The resulting this compound–HSA complex exhibits excellent optical, colloidal, and thermal stability.[1]

The logical approach to stabilizing this compound involves identifying instability factors and applying targeted solutions.

References

- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 2. Loading IR820 Using Multifunctional Dendrimers with Enhanced Stability and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00710F [pubs.rsc.org]

- 10. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. Encapsulation and stabilization of indocyanine green within poly(styrene-alt-maleic anhydride) block-poly(styrene) micelles for near-infrared imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to IR-820 and Indocyanine Green (ICG) for Researchers and Drug Development Professionals

An in-depth comparison of two pivotal near-infrared dyes, detailing their fundamental properties, experimental applications, and operational protocols.

In the landscape of near-infrared (NIR) fluorescence imaging and therapeutic applications, Indocyanine Green (ICG) has long been a benchmark dye, approved by the FDA for various clinical uses.[1] However, the emergence of alternative dyes such as IR-820 presents new opportunities and advantages for researchers and drug development professionals. This technical guide provides a comprehensive comparison of the basic differences between this compound and ICG, focusing on their core physicochemical and spectral properties, and offers detailed methodologies for their application in key experimental settings.

Core Physicochemical and Spectral Properties

ICG is a tricarbocyanine dye that has been utilized in medical diagnostics for decades to determine cardiac output, hepatic function, and for ophthalmic angiography.[1][2] this compound, a structurally similar cyanine (B1664457) dye, has been developed as an alternative with enhanced stability.[3][4][5] The key distinctions in their fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound and ICG

| Property | This compound | Indocyanine Green (ICG) |

| Chemical Formula | C46H50ClN2NaO6S2 | C43H47N2NaO6S2 |

| Molecular Weight | 849.47 g/mol [6][7] | 774.96 g/mol [8] |

| Appearance | Green to red-brown powder[9] | Dark green to blue-green solid[10] |

| Solubility | Soluble in DMSO and methanol.[9] Soluble in sterile water or DMSO for stock solutions.[11] | Soluble in water and methanol; practically insoluble in most other organic solvents.[10] Soluble in ethanol, DMSO, and DMF.[12] |

Table 2: Spectral Properties of this compound and ICG

| Property | This compound | Indocyanine Green (ICG) |

| Absorption Max (λabs) in Water/PBS | ~690 nm[9] | ~780 nm[10] |

| Emission Max (λem) in Water/PBS | ~820 nm[11][13] | ~810-820 nm[12] |

| Absorption Max (λabs) in Serum/Blood | Red-shifted by ~143 nm compared to water[1][14] | ~800-805 nm[10][15] |

| Emission Max (λem) in Serum/Blood | ~858 nm[1][14] | ~830 nm[8][15] |

| Quantum Yield | Lower than ICG in aqueous solution.[3][4][5] In serum, the quantum yield is significantly higher (2.521%) compared to in water (0.313%).[1] | Generally higher than this compound in aqueous solution.[3][4][5] |

| Photostability | Demonstrates greater stability with degradation half-times approximately double those of ICG in aqueous solution under various conditions.[3][4][5] Good photostability when dissolved in serum.[1][14] | Less stable in aqueous solutions compared to this compound.[3][4][5] Prone to photodegradation.[2] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and ICG in a research setting.

In Vivo Near-Infrared Fluorescence Imaging in Mice

This protocol outlines the general procedure for performing in vivo NIR fluorescence imaging in a mouse model.

Materials:

-

This compound or Indocyanine Green (ICG) powder

-

Sterile Water for Injection or Phosphate Buffered Saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system with appropriate NIR laser/excitation source and emission filters

-

Animal preparation station with a heating pad

-

Syringes and needles for injection

Protocol:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage, ensuring its body temperature is maintained with a heating pad.

-

Dye Preparation:

-

This compound: Freshly prepare a solution by dissolving the powdered this compound in sterile PBS to a final concentration of 0.2 mM.[4]

-

ICG: Prepare a fresh solution by dissolving ICG powder in Sterile Water for Injection or PBS to the desired concentration (e.g., 0.1-1.0 mg/mL).[10] Protect the solution from light.[10]

-

-

Baseline Imaging: Acquire a baseline fluorescence image of the mouse before dye injection to account for any autofluorescence.

-

Dye Administration:

-

Image Acquisition: Immediately begin acquiring fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window for the target of interest.[10]

-

Image Analysis: Use appropriate software to define regions of interest (ROIs) over the target tissue and adjacent normal tissue to calculate signal-to-background ratios.

-

Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the mouse and excise the tumor and other organs for ex vivo imaging to confirm dye accumulation.[10]

In Vitro Photothermal Therapy

This protocol describes an in vitro experiment to assess the photothermal therapy (PTT) efficacy of this compound and ICG on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, 4T1)

-

Cell culture medium and supplements

-

Multi-well plates

-

This compound or ICG

-

NIR laser (e.g., 808 nm)

-

MTT assay kit or other viability assay

Protocol:

-

Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Dye Incubation:

-

This compound: Prepare a working solution of this compound in serum-free medium. Replace the culture medium with the this compound working solution and incubate for 1-4 hours to allow for cellular uptake.[16]

-

ICG: Prepare a working solution of ICG (e.g., 10-160 µg/mL) in the appropriate medium.[12] Replace the culture medium and incubate for a designated time.

-

-

Washing: Remove the dye solution and wash the cells gently with PBS to remove any unbound dye.

-

Laser Irradiation: Add fresh culture medium to the cells. Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5-2 W/cm²) for a set duration (e.g., 5-10 minutes).[5][11] Include control groups: no treatment, dye only, and laser only.

-

Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using an MTT assay or another suitable method.

Flow Cytometry for Cellular Uptake

This protocol details the use of ICG for assessing cellular uptake via flow cytometry. A similar protocol can be adapted for this compound based on its spectral properties.

Materials:

-

Single-cell suspension of the target cell population

-

ICG

-

Flow cytometer with appropriate lasers and detectors

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the cell population to be analyzed.

-

Staining: Add ICG to the cell suspension at a final concentration of 1-5 µg/mL.[16] Incubate for 10-15 minutes at room temperature, protected from light.[16]

-

Analysis: Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm, while not optimal, can be used) and a suitable NIR detector.[16]

-

Data Interpretation: The population of cells with high fluorescence intensity represents cells that have taken up the dye.

Applications in Drug Development and Research

Both this compound and ICG are valuable tools in preclinical and clinical research. Their applications include:

-

Fluorescence-Guided Surgery: Real-time visualization of anatomical structures such as blood vessels, bile ducts, and lymph nodes, as well as tumor margins.

-

Vascular Imaging: Assessing blood flow and tissue perfusion in various disease models.

-

Lymphatic Imaging: Mapping lymphatic drainage pathways and identifying sentinel lymph nodes.[10]

-

Drug Delivery: As a payload in nanoparticle formulations for targeted delivery and image-guided therapy.

-

Photothermal and Photodynamic Therapy: Acting as photosensitizers to generate heat or reactive oxygen species upon laser irradiation to ablate cancer cells.[11][12]

Conclusion

This compound and ICG are both powerful NIR dyes with distinct characteristics. ICG, with its long history of clinical use, is a well-established agent. However, this compound offers significant advantages in terms of photostability and a more predictable emission peak, making it a compelling alternative for applications requiring longer imaging times or greater stability.[3][4][5][17] The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, including the desired imaging duration, the need for quantitative analysis, and the formulation strategy. This guide provides the foundational knowledge and protocols to enable researchers and drug development professionals to effectively integrate these valuable tools into their workflows.

References

- 1. How to use Diagnostic Green Verdye Indocyanine Green (ICG) [diagnosticgreen.com]

- 2. drugs.com [drugs.com]

- 3. Indocyanine Green for Injection USP [dailymed.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioimaging.vieworks.com [bioimaging.vieworks.com]

- 9. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICG-ER: a new probe for photoimaging and photothermal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fluorescence Mechanism of IR-820

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fluorescence mechanism of the near-infrared (NIR) dye, IR-820. It delves into the photophysical properties, excited-state dynamics, and environmental factors that govern its fluorescence behavior. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye that exhibits absorption and emission in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively[1][2]. Its utility extends to various biomedical applications, including in vivo imaging and photothermal therapy[3][4]. A key characteristic of this compound is its significantly enhanced fluorescence emission in serum compared to aqueous solutions, a phenomenon critical to its application in biological systems[5][6]. This guide will explore the mechanistic basis for this behavior.

Core Fluorescence Mechanism

The fluorescence of this compound is governed by a complex interplay of its molecular structure, its immediate environment, and its tendency to aggregate. The core mechanism involves the absorption of a photon to reach an excited singlet state (S₁) followed by radiative decay back to the ground state (S₀), emitting a fluorescent photon. However, the efficiency of this process is highly dependent on several competing non-radiative decay pathways.

Jablonski Diagram of this compound

The electronic and vibrational transitions involved in the fluorescence of this compound can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher vibrational level of the first (S₁) or second (S₂) excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes of internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via fluorescence (radiative decay) or through non-radiative pathways such as internal conversion and intersystem crossing to a triplet state (T₁).

Aggregation-Caused Quenching (ACQ)

In aqueous solutions, this compound molecules have a strong tendency to form non-fluorescent aggregates, a phenomenon known as Aggregation-Caused Quenching (ACQ)[5][7]. This self-quenching is a major reason for the low fluorescence quantum yield of this compound in water[6][8]. The formation of these aggregates provides efficient non-radiative decay pathways, diminishing the fluorescence output.

Interaction with Serum Albumin and Fluorescence Enhancement

The fluorescence of this compound is dramatically enhanced in the presence of serum proteins, particularly human serum albumin (HSA)[2][9][10]. This enhancement is attributed to the binding of this compound to hydrophobic pockets within the albumin molecule[10]. This interaction inhibits the formation of non-fluorescent aggregates, thereby reducing the effects of ACQ[2][9]. Furthermore, the rigid environment of the protein's binding pocket can restrict intramolecular rotations and vibrations of the this compound molecule, which in turn minimizes non-radiative decay and promotes radiative decay, leading to a significant increase in fluorescence quantum yield[9][10]. Molecular modeling studies suggest that this compound interacts with various subdomains of HSA, with both hydrophobic and electrostatic interactions playing a role[11].

J-Aggregates

Under specific conditions, such as in the presence of high salt concentrations, this compound can form ordered structures known as J-aggregates[12]. These aggregates exhibit a sharp, red-shifted absorption band (J-band) compared to the monomeric form[12]. The formation of J-aggregates is dependent on aqueous conditions and solute concentration[13][14].

Role of Twisted Intramolecular Charge Transfer (TICT)

The potential involvement of a Twisted Intramolecular Charge Transfer (TICT) state in the fluorescence mechanism of cyanine dyes like this compound is a subject of ongoing research. In a TICT model, upon photoexcitation, the molecule can undergo a conformational change (twisting) to a highly polar excited state. This twisted state can then relax non-radiatively to the ground state, providing a pathway for fluorescence quenching. The restriction of this twisting motion, for instance by binding to a protein or in a viscous solvent, can block this non-radiative channel and enhance fluorescence. While the binding of this compound to albumin leads to a more rigid conformation which minimizes torsional rotations, direct experimental or computational evidence specifically detailing the role of a TICT state in this compound's photophysics is not yet extensively documented in the literature[10][15].

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound in different solvents.

| Property | In Water | In 10% Fetal Bovine Serum (FBS) | In Methanol | In DMSO | Reference(s) |

| Absorption Max (λabs) | ~691 nm, 812 nm | ~793 nm | ~820 nm | - | [9][16][17][18] |

| Emission Max (λem) | ~829 nm | ~858 nm | ~850 nm | - | [9][19] |

| Quantum Yield (Φf) | 0.313% | 2.521% | - | - | [6][9] |

| Molar Extinction Coefficient (ε) | - | - | 198,181 M-1cm-1 | - | [19] |

| Photothermal Conversion Efficiency | 32.74% | - | - | - | [9] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in the NIR region (e.g., IR-125 in ethanol, Φf = 0.132)[5]

-

Solvent (e.g., water, 10% FBS, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength to be used for fluorescence measurements.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the this compound sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the this compound sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to the this compound solution and 'std' refers to the standard solution.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Apparatus:

-

Pulsed laser source (e.g., picosecond or femtosecond laser) with an appropriate excitation wavelength for this compound.

-

Sample holder.

-

Collection optics (lenses, filters).

-

Monochromator.

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a streak camera).

-

Time-correlated single-photon counting (TCSPC) electronics or a fast oscilloscope.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

-

Excitation: The sample is excited by a short pulse of light from the laser.

-

Fluorescence Collection: The emitted fluorescence is collected, passed through a monochromator to select the emission wavelength, and directed to the fast photodetector.

-

Data Acquisition:

-

TCSPC: This method measures the time difference between the excitation pulse and the arrival of the first fluorescence photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Streak Camera: The fluorescence light is spread out in time and imaged onto a 2D detector, providing a direct measurement of the fluorescence decay.

-

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Objective: To study the excited-state dynamics of this compound, including the identification of transient species and the kinetics of their decay.

Apparatus:

-

Femtosecond or picosecond laser system providing both a "pump" and a "probe" pulse.

-

Optical delay line to control the time delay between the pump and probe pulses.

-

Sample holder.

-

Spectrometer/detector to measure the absorption of the probe pulse.

Procedure:

-

Excitation (Pump): A strong "pump" pulse excites a significant portion of the this compound molecules to an excited state.

-

Probing: A weaker, broadband "probe" pulse, delayed in time with respect to the pump pulse, passes through the sample.

-

Measurement: The absorption spectrum of the probe pulse is measured. The difference in the absorption spectrum with and without the pump pulse gives the transient absorption spectrum.

-

Time-Resolved Measurement: By varying the delay time between the pump and probe pulses, a series of transient absorption spectra are recorded, providing a "movie" of the excited-state dynamics.

-

Data Analysis: The data is analyzed to identify the spectral signatures of different excited states and to determine the time constants for their formation and decay.

Conclusion

The fluorescence of this compound is a complex process significantly influenced by its environment. In aqueous solutions, its fluorescence is largely quenched due to aggregation. However, upon binding to serum albumin, its fluorescence is dramatically enhanced due to the inhibition of aggregation and restriction of intramolecular motion. While the fundamental photophysical processes can be described by the Jablonski diagram, further research is needed to fully elucidate the role of specific non-radiative decay pathways, such as those potentially involving a TICT state, and to obtain a complete set of photophysical parameters, including fluorescence lifetimes in various environments. The experimental protocols provided in this guide offer a framework for researchers to further characterize this compound and similar NIR dyes for their expanding roles in biomedical research and clinical applications.

References

- 1. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]

- 6. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Excretable this compound for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor [thno.org]

- 9. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 10. researchgate.net [researchgate.net]

- 11. nathan.instras.com [nathan.instras.com]

- 12. researchgate.net [researchgate.net]

- 13. Transient Absorption Measurements and Data Analysis [bio-protocol.org]

- 14. horiba.com [horiba.com]

- 15. researchgate.net [researchgate.net]

- 16. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

An In-depth Technical Guide to the Photophysical Properties of IR-820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. This document consolidates key quantitative data, details the experimental methodologies for their determination, and visualizes associated processes, serving as a vital resource for researchers leveraging this compound in imaging, diagnostics, and therapeutic applications such as photothermal and photodynamic therapy.

Core Photophysical Properties of this compound

This compound is a versatile NIR dye with photophysical characteristics that are highly sensitive to its environment. Its strong absorption and emission in the NIR window (700-900 nm) make it an excellent candidate for deep-tissue bioimaging and therapy, minimizing interference from biological autofluorescence.[1][2]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound in various solvents. These values are crucial for optimizing experimental conditions and interpreting results in diverse research applications.

Table 1: Absorption and Emission Maxima of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Water | ~685, 812[3] | ~829[4] |

| 10% Fetal Bovine Serum (FBS) | ~835[3] | ~858[4] |

| Methanol | 820[5] | 850[6] |

| Dimethyl Sulfoxide (DMSO) | Not specified | 820[7] |

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound

| Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) (%) | Photothermal Conversion Efficiency (η) (%) |

| Water | Not specified | 0.313[4][8] | Not specified |

| 10% Fetal Bovine Serum (FBS) | Not specified | 2.521[4][8] | Not specified |

| Methanol | 198,181[6] | Not specified | Not specified |

| Aqueous Solution | ~30 L/(g·cm) (absorptivity)[4] | Not specified | 32.74[4] |

Key Applications in Drug Development

This compound's ability to generate both heat and reactive oxygen species (ROS) upon NIR light irradiation makes it a potent agent for photothermal therapy (PTT) and photodynamic therapy (PDT).[9] In PTT, the dye absorbs light and converts it into localized hyperthermia to ablate tumor cells.[1] In PDT, the excited dye transfers energy to molecular oxygen, generating cytotoxic ROS that induce cell death.[9] Studies have shown that this compound-mediated cell death in cancer therapy primarily occurs through apoptosis.[1]

Signaling Pathway for this compound Mediated Apoptosis

The following diagram illustrates a generalized apoptotic pathway initiated by this compound in PTT and PDT.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible characterization of this compound's photophysical properties.

UV-Vis-NIR Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_abs) and molar extinction coefficient (ε).

Fluorescence Quantum Yield Measurement (Relative Method)

The fluorescence quantum yield (Φ_F) is determined by comparing the fluorescence intensity of this compound to a standard with a known quantum yield.

Photothermal Conversion Efficiency Measurement

This protocol determines the efficiency (η) of this compound in converting absorbed light into heat, a critical parameter for PTT applications.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. web.williams.edu [web.williams.edu]

- 3. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concentration-dependent photothermal conversion efficiency of gold nanoparticles under near-infrared laser and broadband irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajuronline.org [ajuronline.org]

- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial IR-820 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key characteristics, and experimental applications of IR-820, a near-infrared (NIR) cyanine (B1664457) dye increasingly utilized in biomedical research. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development, offering detailed information to facilitate the procurement and application of this compound in preclinical studies.

Commercial Sources and Physicochemical Properties

This compound is available from several commercial suppliers, catering to the research community. While often referred to as "New Indocyanine Green," it is a distinct chemical entity with its own specific properties. The quality and purity of the dye can vary between suppliers, which may impact experimental outcomes. Therefore, careful consideration of the technical specifications from each vendor is crucial.

Below is a summary of key quantitative data for this compound sourced from various commercial suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the certificate of analysis provided with the purchased product.

Table 1: Physicochemical and Spectral Properties of Commercial this compound

| Property | MedchemExpress | Sigma-Aldrich | MedKoo | TargetMol |

| Purity/Dye Content | 96.36%[1] | 80% Dye Content[2][3][4] | >98.0% (HPLC)[5] | 98.64%[6] |

| CAS Number | 172616-80-7[1] | 172616-80-7[3][4] | 172616-80-7[7] | 172616-80-7[6] |

| Molecular Weight | 849.47 g/mol [1] | 849.47 g/mol [4] | 849.47 g/mol [7] | 849.47 g/mol [6] |

| Excitation Max (λex) | ~710 nm (in vivo)[1], 800 nm[1] | Not specified | ~710 nm[7] | ~710 nm[6] |

| Emission Max (λem) | 820 nm[1] | 820 nm[3][4] | 820 nm[7] | 820 nm[6] |

| Solubility | DMSO: 5 mg/mL[1] | Not specified | Soluble in DMSO[5] | DMSO: 4.5 mg/mL[6] |

Note: The absorption and emission maxima of this compound can be influenced by the solvent and its binding to proteins such as albumin. For instance, in serum, the absorption peak of this compound can red-shift significantly.[8][9] While this compound has poor solubility in water, its stability and fluorescence intensity are enhanced in aqueous solutions when bound to albumin or encapsulated in nanoparticles.[10][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments using commercially sourced this compound, synthesized from published research.

In Vivo Near-Infrared Fluorescence Imaging

This compound is widely used as a contrast agent for in vivo imaging of vasculature, tumors, and inflammation due to its favorable optical properties in the NIR window, which allows for deeper tissue penetration of light.

Protocol for In Vivo Imaging of Tumors:

-

Preparation of this compound Solution: Freshly prepare a 0.2 mM solution of this compound in phosphate-buffered saline (PBS).[1] For enhanced in vivo stability and fluorescence, this compound can be pre-incubated with serum albumin.[11]

-

Animal Model: Utilize an appropriate tumor-bearing animal model (e.g., subcutaneous xenograft in mice).

-

Administration: Inject 100 µL of the this compound solution into the experimental animal via intravenous (tail vein) or intraperitoneal injection.[1]

-

Imaging: Serially image the animal using a near-infrared fluorescence imaging system at various time points post-injection (e.g., 15 minutes, 4 hours, 24 hours, and up to 8 days) to observe the biodistribution and tumor accumulation of the dye.[1][11]

-

Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) to assess the accumulation of this compound.

Photothermal Therapy (PTT)

This compound can convert near-infrared light into heat, making it an effective photothermal agent for cancer therapy. This property allows for the targeted ablation of tumor cells upon laser irradiation.

Protocol for In Vitro Photothermal Therapy:

-

Cell Culture: Culture cancer cells (e.g., breast cancer cell line) in appropriate media and conditions.

-

Incubation with this compound: Treat the cells with a working concentration of this compound (e.g., 5-20 µM) and incubate for a defined period (e.g., 30-60 minutes) to allow for cellular uptake.[6]

-

Laser Irradiation: Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[6]

-

Viability Assay: Assess cell viability post-irradiation using a standard assay such as MTT or trypan blue exclusion to determine the efficacy of the photothermal treatment.

Drug Delivery Vehicle Formulation

This compound can be encapsulated within nanoparticles to improve its stability, circulation time, and tumor-targeting capabilities. These nanoparticles can also be co-loaded with chemotherapeutic drugs for combination therapy.

Protocol for this compound Nanoparticle Formulation:

-

Polymer and Drug Preparation: Dissolve a biodegradable polymer (e.g., PLGA) in an organic solvent (e.g., acetone). If co-loading a drug, dissolve it in a suitable solvent.

-

This compound Addition: Add a defined amount of this compound to the polymer solution.

-

Emulsification: Add the polymer/IR-820 solution dropwise to an aqueous solution containing a surfactant (e.g., glycol chitosan) under continuous stirring or sonication to form an oil-in-water emulsion.[10]

-

Solvent Evaporation: Evaporate the organic solvent by stirring the emulsion for several hours at room temperature.

-

Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove unencapsulated this compound and surfactant.

-

Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.

Conclusion

This compound is a versatile and valuable tool for a range of preclinical research applications, from in vivo imaging to photothermal therapy and drug delivery. The selection of a reliable commercial source and a thorough understanding of its physicochemical properties are paramount for reproducible and meaningful experimental results. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively incorporate this compound into their studies. As with any experimental work, optimization of protocols for specific applications and cell or animal models is highly recommended.

References

- 1. medchemexpress.com [medchemexpress.com]